N-Benzyl-3-methanesulfonamidobenzamide
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Overview
Description
N-Benzyl-3-methanesulfonamidobenzamide: is an organic compound with the molecular formula C15H15NO3S It is a derivative of benzamide, where the benzyl group is attached to the nitrogen atom and a methanesulfonamide group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-methanesulfonamidobenzamide typically involves the reaction of benzylamine with 3-methanesulfonylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Benzyl-3-methanesulfonamidobenzamide can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of benzylamine or benzyl alcohol derivatives.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
Chemistry: N-Benzyl-3-methanesulfonamidobenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme action and to develop new therapeutic agents.
Medicine: this compound has potential applications in the development of drugs for treating various diseases. Its structure allows for modifications that can enhance its pharmacological properties, making it a valuable lead compound in drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-Benzyl-3-methanesulfonamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and methanesulfonamide moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with cellular pathways, affecting signal transduction and gene expression.
Comparison with Similar Compounds
N-Benzylbenzamide: Similar structure but lacks the methanesulfonamide group.
N-Phenethylbenzamide: Contains a phenethyl group instead of a benzyl group.
N-Benzyloxybenzamide: Contains a benzyloxy group instead of a methanesulfonamide group.
Uniqueness: N-Benzyl-3-methanesulfonamidobenzamide is unique due to the presence of both the benzyl and methanesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The methanesulfonamide group enhances its solubility and reactivity, while the benzyl group provides stability and specificity in interactions with molecular targets.
Properties
IUPAC Name |
N-benzyl-3-(methanesulfonamido)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-21(19,20)17-14-9-5-8-13(10-14)15(18)16-11-12-6-3-2-4-7-12/h2-10,17H,11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXWBVALYXYVER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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